molecular formula C13H12O3 B13001385 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol

Cat. No.: B13001385
M. Wt: 216.23 g/mol
InChI Key: YQIUMRGUPOKTSF-UHFFFAOYSA-N
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Description

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol (CAS 1349718-88-2) is a biphenyl derivative featuring hydroxyl groups at positions 3 and 4 on one benzene ring and a hydroxymethyl (-CH2OH) group at position 4' on the second ring (Figure 1). Its molecular formula is C13H12O3, with a molecular weight of 216.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of 4’-(Hydroxymethyl)-[1,1’-biphenyl] using suitable oxidizing agents under controlled conditions. Another approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxymethyl group.

    Substitution: The hydroxyl groups can undergo substitution reactions with suitable reagents to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 4’-(Carboxymethyl)-[1,1’-biphenyl]-3,4-diol.

    Reduction: 4’-(Hydroxymethyl)-[1,1’-biphenyl].

    Substitution: 4’-(Alkoxymethyl)-[1,1’-biphenyl]-3,4-diol.

Scientific Research Applications

4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

[1,1'-Biphenyl]-3,4-diol (4-Phenylpyrocatechol)

  • Molecular Formula : C12H10O2
  • Molecular Weight : 186.21 g/mol
  • Structure : Features hydroxyl groups at positions 3 and 4 on one benzene ring; lacks the hydroxymethyl group.
  • Synthesis: Synthesized via demethylation of 3,4'-dimethoxybiphenyl, as confirmed by NMR data showing disappearance of methoxy signals at ~3.86 ppm . Applications: Used as a degradate of the pesticide Bifenazate, indicating environmental relevance .

[1,1'-Biphenyl]-4,4'-diol (4,4'-Biphenol)

  • Molecular Formula : C12H10O2
  • Molecular Weight : 186.21 g/mol
  • Structure : Symmetrical diol with hydroxyl groups at positions 4 and 4'.
  • Key Differences: Symmetry: Enhances crystallinity and thermal stability compared to the asymmetrical target compound. Applications: Widely used as an antioxidant (e.g., Antioxidant DOD) and monomer in high-performance polymers .

Fluorinated Biphenyl Derivatives (e.g., TBDFBP, DFBPE)

  • Examples: TBDFBP: 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl DFBPE: 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl) ethanone
  • Key Differences :
    • Electron-Withdrawing Effects : Fluorine substituents increase electronegativity, altering electronic properties and reactivity compared to hydroxyl/hydroxymethyl groups.
    • Synthesis : Prepared via Pd-catalyzed Suzuki cross-coupling, a method adaptable to the target compound with appropriate boronic acid precursors .

5-Fluoro-3'-nitro-[1,1'-biphenyl]-3,4'-diol

  • Molecular Formula: C12H8FNO4
  • Molecular Weight : 249.19 g/mol
  • Key Differences: Substituent Effects: Nitro and fluoro groups introduce strong electron-withdrawing and steric effects, reducing nucleophilicity compared to the hydroxymethyl-containing compound. Applications: Potential use in explosives or agrochemical intermediates due to nitro functionality.

4,4'-Biphenyldimethanol

  • Molecular Formula : C14H14O2
  • Molecular Weight : 214.26 g/mol
  • Structure : Contains hydroxymethyl groups at both 4 and 4' positions.
  • Key Differences :
    • Hydrophilicity : Greater hydrophilicity than the target compound due to two hydroxymethyl groups.
    • Applications : Used in crosslinking agents for resins or coatings.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol C13H12O3 216.23 -OH (3,4), -CH2OH (4') High polarity; potential pharmaceutical use
[1,1'-Biphenyl]-3,4-diol C12H10O2 186.21 -OH (3,4) Pesticide degradate; low solubility
[1,1'-Biphenyl]-4,4'-diol C12H10O2 186.21 -OH (4,4') Antioxidant; polymer monomer
5-Fluoro-3'-nitro-[1,1'-biphenyl]-3,4'-diol C12H8FNO4 249.19 -OH (3,4'), -F (5), -NO2 (3') Explosive/agrochemical intermediate
4,4'-Biphenyldimethanol C14H14O2 214.26 -CH2OH (4,4') Crosslinking agent for resins

Research Findings and Implications

  • Synthetic Routes : The target compound may be synthesized via Suzuki-Miyaura coupling using halogenated precursors, followed by hydroxymethylation .
  • Stability : The hydroxymethyl group may enhance metabolic stability compared to simple diols, reducing degradation rates .
  • Toxicity : Structural analogs like [1,1'-Biphenyl]-3,4-diol exhibit environmental persistence as pesticide degradates, suggesting the need for ecotoxicological studies on the hydroxymethyl derivative .

Biological Activity

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol, commonly referred to as a biphenyl derivative, has garnered attention due to its diverse biological activities. This article synthesizes recent findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a biphenyl backbone with hydroxymethyl and diol functional groups, which contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that biphenyl derivatives exhibit significant antioxidant properties. For instance, studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may have implications in aging and various diseases.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), it exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis induction
A54920G2/M phase arrest

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated macrophage models, it significantly reduced nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of several biphenyl derivatives, including this compound. The results indicated that this compound effectively inhibited lipid peroxidation in vitro.

Study 2: Cancer Cell Inhibition

In a comparative analysis of various natural compounds against breast cancer cell lines, this compound was found to be one of the most potent inhibitors of cell growth. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

The biological activities of this compound can be attributed to its ability to interact with key cellular pathways:

  • Antioxidant Mechanism : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Apoptotic Pathways : It activates caspase-3 and caspase-9 pathways leading to programmed cell death in cancer cells.
  • Inflammatory Pathways : By inhibiting NF-kB signaling, it reduces pro-inflammatory cytokine production.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenyl]benzene-1,2-diol

InChI

InChI=1S/C13H12O3/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13(16)7-11/h1-7,14-16H,8H2

InChI Key

YQIUMRGUPOKTSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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